Protodioscin

Vue d'ensemble

Description

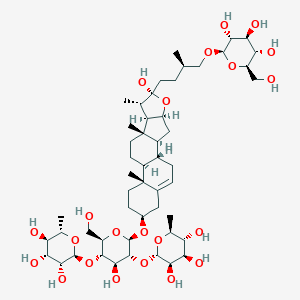

Protodioscin is a steroidal saponin predominantly found in plants such as Tribulus terrestris, Asparagus species (e.g., A. officinalis, A. cochinchinensis), and grasses of the Brachiaria genus. Structurally, it consists of a steroid nucleus (cyclopentanoperhydrophenanthrene) with glycosidic side chains, including rhamnose and glucose residues . Its biological activities span anticancer, antidiabetic, anti-inflammatory, and androgenic effects, making it a compound of significant pharmacological interest.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la protodioscine implique des réactions organiques complexes, généralement à partir de saponines stéroïdiennes plus simples. Le processus comprend souvent des réactions de glycosylation pour fixer des groupes sucrés au squelette stéroïdien. Des conditions de réaction spécifiques, telles que la température, le pH et l'utilisation de catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.

Méthodes de production industrielle : La production industrielle de protodioscine est principalement réalisée par extraction à partir de sources naturelles, telles que le Tribulus terrestris. Le processus d'extraction implique une extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler la protodioscine sous sa forme pure . Des progrès en matière de méthodes biotechnologiques, notamment l'utilisation de la fermentation microbienne, sont également explorés pour améliorer l'efficacité de la production.

Analyse Des Réactions Chimiques

Chemical Reactions and Modifications

- Tautomerization The acid-catalyzed tautomerization of 3-O-substituted kryptogenin has been studied to improve the synthesis of methyl protodioscin .

- Thio-Analogue Synthesis A synthesis of methyl this compound and its 26-thio-analogue has been achieved through the stereocontrolled installation of a chacotriosyl moiety .

Biological Activities and Reactions

- Apoptosis Induction this compound can induce apoptosis in human hepatocellular carcinoma cells by activating ER stress and interaction between Mfn1 and Bak . It also induces apoptosis in human osteosarcoma cells through caspase-dependent and MAPK signaling pathways . Studies have demonstrated that ROS induces ER stress-dependent apoptosis through depletion of calcium stores in the ER via inhibition of Ca2+-ATPase .

- Mitochondrial Effects this compound modulates mitochondrial apoptosis of human hepatocellular carcinoma cells . It also impacts mitophagy in human osteosarcoma cells by activating the NIX/LC3 pathway .

- Effects on Root Growth this compound affects root growth in Arabidopsis thaliana, altering hormonal balance and causing root deformation. It increases hydrogen peroxide (H2O2) in roots and reduces primary root growth in a dose-dependent manner, leading to increased lateral root number and root hair density . this compound also influences auxin homeostasis, which plays a crucial role in regulating cell division and differentiation in the root system .

- Intestinal Barrier Function Methyl this compound can protect against intestinal barrier dysfunction induced by pro-inflammatory agents, increasing crypt formation in in vitro studies .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of protodioscin against cerebral ischemia-reperfusion injury. In an experimental model using rats, this compound demonstrated significant anti-inflammatory and anti-apoptotic properties. The study showed that treatment with this compound resulted in the upregulation of NF-κB and IκBa protein expressions, indicating a protective mechanism against neuronal damage during ischemic events .

Case Study: Cerebral Ischemia-Reperfusion Injury

- Model: Transient focal middle cerebral artery occlusion in rats.

- Dosage: 25 mg/kg and 50 mg/kg.

- Findings: Reduced neuronal apoptosis and inflammation; potential therapeutic target for stroke intervention.

Anti-Cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and osteosarcoma. In vitro studies have shown that this compound induces mitochondrial apoptosis in HCC cells, leading to decreased cell viability and colony formation . Furthermore, it has been observed to inhibit growth in human osteosarcoma cells through the upregulation of apoptotic proteins .

Case Study: Hepatocellular Carcinoma

- Model: Human hepatocellular carcinoma cell lines.

- Mechanism: Induction of apoptosis via mitochondrial pathways.

- Results: Significant reduction in cell viability; potential for developing novel cancer therapies.

Case Study: Osteosarcoma

- Model: Human osteosarcoma cell lines (HOS and 143B).

- Mechanism: Induction of apoptosis and mitophagy.

- Findings: Upregulation of cleaved caspases and mitophagy-related proteins; suggests a novel therapeutic strategy targeting NIX/LC3 pathways .

Enhancement of Male Fertility

This compound has been traditionally used as an aphrodisiac, with studies supporting its role in improving male sexual function. It is believed to enhance testosterone levels and improve sperm quality. Research indicates that this compound supplementation may positively influence reproductive health by modulating hormonal levels .

Case Study: Male Fertility Enhancement

- Subject: Male rats treated with this compound-rich extracts.

- Outcome: Improved testosterone levels and sperm parameters; potential application in treating male infertility.

Anti-Inflammatory and Antioxidant Activities

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This compound has been shown to reduce pro-inflammatory cytokines and oxidative stress markers in various experimental models .

Data Table: Summary of this compound Applications

| Application | Mechanism | Model/Study Type | Key Findings |

|---|---|---|---|

| Neuroprotection | Anti-inflammatory, anti-apoptotic | Rat model of cerebral ischemia | Reduced neuronal damage |

| Anti-cancer | Induces apoptosis | Human cancer cell lines (HCC, osteosarcoma) | Decreased cell viability |

| Male fertility enhancement | Hormonal modulation | Male rats | Improved testosterone levels |

| Anti-inflammatory | Reduces cytokines | Various animal models | Decreased inflammation |

Safety and Toxicity Profile

Acute toxicity studies indicate that this compound-rich extracts have low toxicity levels in vivo, suggesting their safety for potential therapeutic use . The absence of significant adverse effects supports its application in traditional medicine as well as modern pharmacotherapy.

Mécanisme D'action

Protodioscin exerts its effects through several molecular mechanisms:

Androgen Receptor Modulation: Increases the concentration of androgen receptors in cells, enhancing sensitivity to androgens like testosterone and dihydrotestosterone.

Nitric Oxide Release: Triggers the release of nitric oxide in corpus cavernosum tissue, contributing to its proerectile effects.

Hormonal Regulation: Influences the levels of hormones such as testosterone, dihydrotestosterone, and dehydroepiandrosterone.

Comparaison Avec Des Composés Similaires

Key Properties :

- Anticancer Activity : Protodioscin induces cytotoxicity in breast cancer cells (MCF-7 and MDA-MB-468) via ROS generation and thioredoxin reductase (TrxR) inhibition, with IC₅₀ values of 2.56–6.00 μM .

- Metabolic Effects : It reduces hyperglycemia and hyperlipidemia in diabetic rats by improving glucose tolerance and modulating lipid profiles .

- Androgenic Effects : this compound enhances sperm motility and testosterone levels, attributed to its structural resemblance to steroid hormones like DHEA .

- Biosynthesis: Key enzymes include cycloartenol synthase and obtusifoliol 14-alpha demethylase, which are enriched in root tissues of Asparagus species .

Environmental factors such as light exposure, soil conditions, and harvest time significantly influence its concentration in plants . For example, Brachiaria decumbens accumulates higher this compound levels during dry seasons, posing hepatotoxic risks to grazing livestock .

This compound belongs to a broader class of steroidal saponins. Below is a detailed comparison with structurally or functionally related compounds:

Dioscin

- Structure : Shares the steroid nucleus but differs in glycosylation (two glucose units at C-3 and C-26) .

- Bioactivity :

- Sources : Found in Dioscorea species and Paris polyphylla.

Methyl this compound

- Structure : this compound derivative with a methyl group at C-22 .

- Bioactivity: Higher anticancer potency in oral squamous cell carcinoma (IC₅₀: 8 μM at 72 hours vs. This compound’s 6 μM in breast cancer) . Inhibits UBA5 (a pancreatic cancer target) with an IC₅₀ of 12.82 μM, demonstrating superior specificity and lower cytotoxicity compared to synthetic inhibitors . Anti-inflammatory effects in airway models, reducing cytokine production .

- Synthesis : Chemically synthesized via selective oxidation and glycosylation of diosgenin .

Pseudothis compound and Protogracillin

- Structure : Pseudothis compound differs in sugar configuration, while protogracillin has an additional hydroxyl group .

- Bioactivity: Limited data, but both show moderate cytotoxicity in preliminary studies. Neither has demonstrated antidiabetic or androgenic effects comparable to this compound .

- Sources : Isolated from Dioscorea spongiosa .

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Pharmacological Insights

- Anticancer Mechanism : this compound and dioscin both induce ROS-mediated apoptosis, but dioscin’s greater potency correlates with its ability to deplete glutathione (GSH) more effectively .

- Androgenic Pathway : this compound’s glycosides are enzymatically cleaved in vivo to release aglycones, which act as DHEA precursors . Methyl this compound lacks this pathway due to its methyl modification.

- Environmental Influence : this compound levels in Brachiaria grasses vary seasonally (e.g., 1–3% in dry vs. wet seasons), unlike dioscin, which shows less environmental sensitivity .

Activité Biologique

Protodioscin is a steroidal saponin primarily derived from various plant species, particularly those in the Dioscoreaceae and Trigonella families. This compound has garnered attention for its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound across various cancer types.

- Cell Growth Inhibition : this compound has been shown to inhibit cell proliferation in several cancer cell lines, including bladder cancer (5637 and T24 cells) and breast cancer (ER-positive and triple-negative subtypes). The compound induces apoptosis and causes cell cycle arrest at the G2 phase through the activation of p38 and JNK signaling pathways .

- Epithelial-Mesenchymal Transition (EMT) : this compound inhibits EMT by increasing E-cadherin expression while decreasing N-cadherin and vimentin levels, which is crucial for preventing metastasis in cancers .

- Reactive Oxygen Species (ROS) Generation : In breast cancer cells, this compound induces oxidative stress, leading to increased ROS levels, which contribute to its cytotoxic effects .

Case Studies

- Bladder Cancer : In a study involving bladder cancer cell lines, this compound was found to significantly reduce cell migration and invasion while promoting apoptosis. An in vivo xenograft model confirmed that this compound inhibited tumor growth effectively .

- Breast Cancer : this compound exhibited potent cytotoxicity against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC50 values ranging from 1.53 μM to 6 μM. The compound demonstrated low toxicity to normal peripheral blood mononuclear cells (PBMC), indicating its potential as a selective anti-cancer agent .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound in models of cerebral ischemia-reperfusion injury.

- Reduction of Apoptosis : this compound treatment significantly reduced neuron apoptosis in the hippocampus and cortex following ischemic injury by modulating the Bax/Bcl-2 ratio and decreasing caspase-3 activity .

- Anti-Inflammatory Effects : The compound suppressed the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to its protective effects against cerebral injury .

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting cytokine production.

- Cytokine Inhibition : Methyl this compound, a derivative of this compound, significantly inhibited IL-6 production in lung epithelial cells treated with IL-1β. This effect was mediated through the inhibition of JNK signaling pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing Protodioscin stock solutions to ensure stability and solubility in experimental settings?

this compound is supplied as a crystalline solid and requires dissolution in organic solvents for laboratory use. Based on solubility

- DMSO is optimal for high solubility (20 mg/mL), while ethanol (10 mg/mL) and DMF (5 mg/mL) are alternatives.

- For aqueous buffers (e.g., PBS), dissolve this compound first in DMSO, then dilute with buffer (1:2 ratio), achieving ~0.3 mg/mL solubility. Avoid storing aqueous solutions >24 hours due to instability .

- Methodological Note: Always degas solvents with inert gas (e.g., nitrogen) to prevent oxidation.

Q. Which experimental models are commonly used to evaluate this compound’s bioactivity?

this compound’s cytotoxicity has been tested in human cancer cell lines (leukemia, colon, prostate) using the NCI-60 panel, with GI50 values ≤2 µM . For in vivo studies, rodent models (e.g., rats) are employed to assess effects on sexual behavior or hormone modulation, requiring standardized protocols for dosing (e.g., oral administration of plant extracts containing this compound) .

Q. What assays are suitable for quantifying this compound’s efficacy in cell-based studies?

- MTT assays measure cell viability post-treatment.

- Flow cytometry assesses apoptosis/necrosis via Annexin V/PI staining.

- Dose-response curves (IC50/GI50) are critical for comparing potency across cell lines. Validate results with replicates (n ≥ 3) and include solvent-only controls to rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Discrepancies (e.g., cytotoxicity vs. hormone modulation) may arise from:

- Cell-line specificity : Genetic variations in cancer models (e.g., androgen-sensitive vs. resistant prostate cells).

- Dosage thresholds : Lower doses may activate signaling pathways, while higher doses induce apoptosis.

- Methodological Strategy: Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes across doses and models. Cross-validate with pharmacological inhibitors (e.g., caspase inhibitors for apoptosis confirmation) .

Q. What experimental design considerations are critical for optimizing this compound delivery in vivo?

- Bioavailability : this compound’s poor water solubility limits absorption. Use nanoformulations (liposomes) or co-administer with absorption enhancers (e.g., piperine).

- Dosing regimen : Pilot studies should test acute vs. chronic administration, monitoring plasma levels via HPLC-MS.

- Control groups : Include sham-treated and plant extract controls to isolate this compound-specific effects .

Q. How should researchers address variability in this compound’s purity and source material?

- Quality Control : Validate purity (≥95%) via HPLC with a C18 column and UV detection (λ = 210 nm).

- Natural vs. Synthetic : Compare bioactivity of plant-extracted vs. chemically synthesized this compound to rule out matrix effects.

- Documentation: Report supplier, CAS number (55056-80-9), and batch-specific data in publications .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Non-linear regression for IC50 calculations (e.g., GraphPad Prism).

- Survival analysis (Kaplan-Meier) for in vivo efficacy studies. Ensure p-values are italicized and thresholds (e.g., p < 0.05) are predefined .

Q. Methodological Frameworks for Hypothesis Development

Q. How can the PICO framework structure research questions for this compound’s therapeutic potential?

- Population : Specific cancer subtype (e.g., hormone-refractory prostate cancer).

- Intervention : this compound at GI50 dose (2 µM) ± standard chemotherapy.

- Comparison : Vehicle control vs. positive control (e.g., docetaxel).

- Outcome : Tumor volume reduction, apoptotic markers (caspase-3 activation). This framework ensures hypothesis specificity and reproducibility .

Propriétés

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099899 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1049.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

161659-81-0, 55056-80-9 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161659-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 192 °C | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.